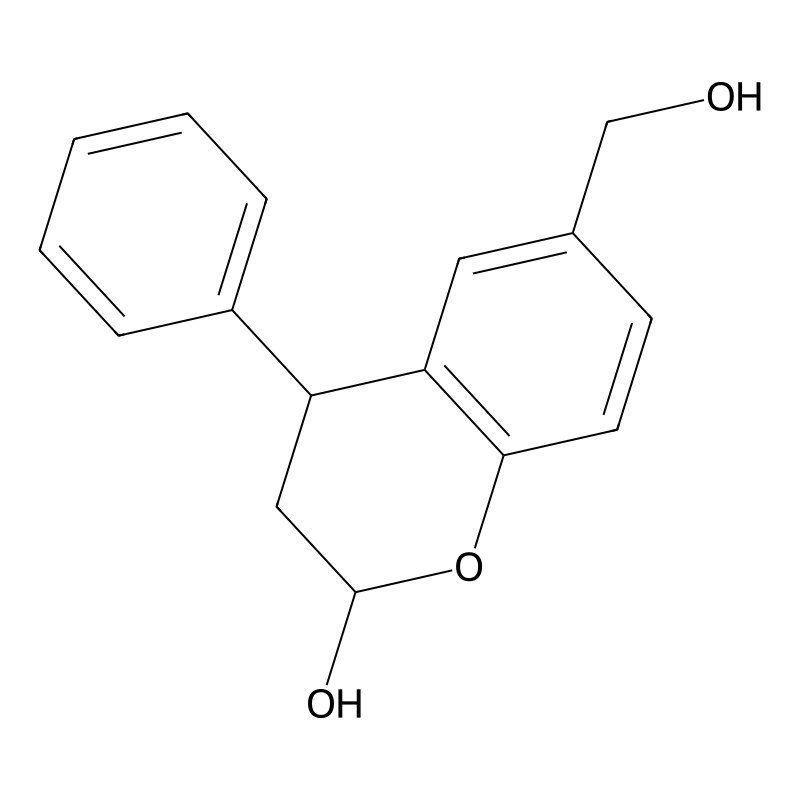

6-(Hydroxymethyl)-4-phenylchroman-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a benzopyran derivative characterized by a hydroxymethyl group at the 6-position and a phenyl group at the 4-position of the chroman structure. This compound features a chroman core, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. Its chemical formula is C16H16O3, and it has been studied for its potential therapeutic properties.

The synthesis of 6-(Hydroxymethyl)-4-phenylchroman-2-ol typically involves several key reactions:

- Condensation Reaction: The compound can be synthesized through the reaction of p-cresol with trans-cinnamaldehyde in the presence of an amine catalyst such as N-methylpiperazine. This reaction occurs under Dean-Stark conditions to remove water and drive the equilibrium towards product formation .

- Hydrogenation: In some synthesis routes, hydrogenation steps may be employed to modify the aromatic system or reduce double bonds in intermediates .

- Acid Treatment: Post-reaction treatment with acid helps in purifying the desired product from reaction mixtures containing various intermediates and by-products .

Research indicates that 6-(Hydroxymethyl)-4-phenylchroman-2-ol exhibits various biological activities:

- Antioxidant Activity: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Pharmacological Properties: It has been linked to effects on smooth muscle relaxation and may have implications in treating conditions like overactive bladder due to its structural similarity to tolterodine, a known antimuscarinic agent .

The synthesis methods for 6-(Hydroxymethyl)-4-phenylchroman-2-ol include:

- One-Pot Synthesis: A straightforward method involving the reaction of p-cresol with trans-cinnamaldehyde under reflux conditions with an amine catalyst .

- Mitsunobu Reaction: This approach utilizes the Mitsunobu reaction to form the chroman structure from alcohols and other nucleophiles .

- Hydrogenation Techniques: These techniques can be applied to refine intermediates into the final product through catalytic processes .

Interaction studies reveal that 6-(Hydroxymethyl)-4-phenylchroman-2-ol may interact with various biological targets:

- Enzyme Inhibition: Research suggests potential inhibitory effects on certain enzymes involved in metabolic pathways.

- Receptor Binding: The compound's structural features allow it to bind to receptors similar to those targeted by other benzopyran derivatives.

Several compounds share structural similarities with 6-(Hydroxymethyl)-4-phenylchroman-2-ol. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tolterodine | Benzopyran derivative | Used clinically for overactive bladder |

| 6-Hydroxyflavone | Flavonoid structure | Exhibits strong antioxidant properties |

| 4-Hydroxycoumarin | Coumarin derivative | Known for anticoagulant activity |

Uniqueness

The uniqueness of 6-(Hydroxymethyl)-4-phenylchroman-2-ol lies in its specific hydroxymethyl substitution at the 6-position, which influences its biological activity and potential therapeutic applications compared to other similar compounds.

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard